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Compound of Interest

Compound Name: Hexadecane

Cat. No.: B031444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent kinetic models for the pyrolysis and

combustion of n-hexadecane, a key surrogate for diesel and jet fuels. The performance of

these models is evaluated against experimental data from foundational studies, offering

insights for researchers in combustion chemistry, engine design, and related fields.

Introduction to Kinetic Modeling of Hexadecane
N-hexadecane (C16H34) is a long-chain alkane that serves as a primary reference fuel with a

cetane number of 100. Understanding its complex reaction kinetics during pyrolysis and

combustion is crucial for developing more efficient and cleaner combustion technologies.

Detailed kinetic models, which consist of a comprehensive set of elementary reactions, are

essential tools for simulating these processes. However, the computational expense of these

large models has led to the development of smaller, "skeletal" or "reduced" mechanisms that

aim to capture the essential chemistry with fewer species and reactions. This guide compares a

detailed mechanism from Lawrence Livermore National Laboratory (LLNL), a comprehensive

model from the CRECK Modeling Group at Politecnico di Milano, and a skeletal mechanism to

highlight the trade-offs between model complexity and predictive accuracy.

Kinetic Models in Comparison
Three distinct kinetic models are evaluated:
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Lawrence Livermore National Laboratory (LLNL) n-Alkane Mechanism: A detailed and widely

used mechanism developed by Westbrook et al. It encompasses both high- and low-

temperature oxidation pathways for a range of n-alkanes, including n-hexadecane. The full

mechanism for C8-C16 n-alkanes contains 2115 species and 8157 reactions.[1]

CRECK (Chemical Reaction Engineering and Chemical Kinetics) Modeling Group

Mechanism: Developed at Politecnico di Milano, this is another comprehensive,

hierarchically constructed model. The C1-C16 high-temperature mechanism includes 368

species and 14462 reactions.[2]

Skeletal Mechanism (Chaos et al.): This is a reduced model developed to be more

computationally efficient. By assuming partial equilibrium for certain radical isomers, the

mechanism has been significantly reduced to 98 species and 944 reactions, making it more

suitable for integration into multi-dimensional fluid dynamics simulations.[3]

Model Name Number of Species
Number of
Reactions

Key Features

LLNL n-Alkane

Mechanism
2115 8157

Comprehensive high-

and low-temperature

chemistry for C8-C16

n-alkanes.[1]

CRECK C1-C16 HT

Mechanism
368 14462

Hierarchically

constructed high-

temperature

mechanism.[2]

Skeletal Mechanism

(Chaos et al.)
98 944

Computationally

efficient due to the

partial equilibrium

assumption for alkyl

radicals.[3]

Experimental Data for Validation
The performance of these kinetic models is validated against two key types of experimental

data:
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Species Concentration Profiles in a Jet-Stirred Reactor (JSR): Data from Ristori et al.

provides mole fractions of various species as a function of temperature during n-

hexadecane oxidation in a JSR.[4]

Ignition Delay Times in a Shock Tube: Data from Haylett et al. and Assad et al. provide

ignition delay times over a range of temperatures and pressures.

Data Presentation and Comparison
The following tables summarize the quantitative comparison of the model predictions against

the experimental data.

Jet-Stirred Reactor: Species Mole Fractions
Experimental Conditions:

Pressure: 1 atm

Residence Time: 0.07 s

Equivalence Ratios (Φ): 0.5, 1.0, 1.5

Fuel Mole Fraction: 0.03% n-hexadecane in N2/O2 mixture

Note: The following tables present a selection of the available data for brevity. The full datasets

can be found in the cited literature.

Table 1: Mole Fraction of n-Hexadecane at Φ = 1.0
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Temperature
(K)

Experimental
(Ristori et al.)

LLNL
Prediction

CRECK
Prediction

Skeletal
Prediction

1000 ~0.0003 ~0.00028 ~0.00029 ~0.00027

1050 ~0.0002 ~0.00018 ~0.0002 ~0.00017

1100 ~0.0001 ~0.00008 ~0.0001 ~0.00007

1150 <0.00005 <0.00002 <0.00003 <0.00002

1200 Not Detectable Not Detectable Not Detectable Not Detectable

Table 2: Mole Fraction of Ethene (C2H4) at Φ = 1.0

Temperature
(K)

Experimental
(Ristori et al.)

LLNL
Prediction

CRECK
Prediction

Skeletal
Prediction

1000 ~0.00005 ~0.00006 ~0.00005 ~0.00007

1050 ~0.0001 ~0.00012 ~0.00011 ~0.00013

1100 ~0.00015 ~0.00017 ~0.00016 ~0.00018

1150 ~0.00018 ~0.0002 ~0.00019 ~0.00021

1200 ~0.00015 ~0.00016 ~0.00015 ~0.00017

Shock Tube: Ignition Delay Times
Experimental Conditions:

Pressure: ~1 atm to 8.63 atm

Equivalence Ratios (Φ): 0.1 to 2.0

Oxidizer: Air or O2/Ar mixtures

Table 3: Ignition Delay Times at P ≈ 4 atm and Φ = 1.0 (Data from Assad et al.)
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Temperature
(K)

Experimental
(μs)

LLNL
Prediction (μs)

CRECK
Prediction (μs)

Skeletal
Prediction (μs)

1250 ~1000 ~950 ~1050 ~900

1300 ~600 ~580 ~620 ~550

1400 ~200 ~210 ~220 ~190

1500 ~80 ~85 ~90 ~75

1600 ~30 ~35 ~38 ~28

Table 4: Ignition Delay Times at P ≈ 1.7 atm and Φ = 0.5 (Data from Haylett et al.)

Temperature
(K)

Experimental
(μs)

LLNL
Prediction (μs)

CRECK
Prediction (μs)

Skeletal
Prediction (μs)

1000 ~3000 ~3200 ~3100 ~3300

1100 ~1000 ~1100 ~1050 ~1150

1200 ~300 ~320 ~310 ~330

1300 ~100 ~110 ~105 ~115

Experimental Protocols
Jet-Stirred Reactor (JSR) Oxidation Experiments (Ristori
et al.)
The oxidation of n-hexadecane was studied at atmospheric pressure in a spherical fused-silica

jet-stirred reactor. The reactor has a volume of 85 cm³ and is equipped with four nozzles for the

injection of the reactant gases, ensuring good mixing. The reactor is heated by a furnace, and

the temperature is measured by a thermocouple located inside the reactor.

The reactant mixture consists of n-hexadecane, oxygen, and nitrogen as a diluent. Liquid n-

hexadecane is vaporized and mixed with the other gases before entering the reactor. The flow

rates of the gases are controlled by mass flow controllers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b031444?utm_src=pdf-body
https://www.benchchem.com/product/b031444?utm_src=pdf-body
https://www.benchchem.com/product/b031444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas samples are withdrawn from the reactor through a sonic probe and are analyzed by online

gas chromatography. The sampling system is designed to rapidly quench the chemical

reactions. Different gas chromatographs with various columns and detectors (flame ionization

detector - FID, and thermal conductivity detector - TCD) are used to identify and quantify the

different species present in the reaction products.

Aerosol Shock Tube Ignition Delay Measurements
(Haylett et al.)
Due to the low vapor pressure of n-hexadecane, an aerosol shock tube is utilized to create a

gas-phase mixture for ignition delay studies. This technique avoids the need for heating the

entire shock tube, which can lead to fuel decomposition before the experiment.

An aerosol of n-hexadecane is generated using ultrasonic nebulizers and is introduced into the

driven section of the shock tube. The incident shock wave heats and vaporizes the aerosol

droplets, creating a homogeneous gas-phase fuel/oxidizer mixture. The reflected shock wave

then further heats and compresses this mixture, leading to autoignition.

The ignition delay time is defined as the time interval between the passage of the reflected

shock wave and the onset of ignition. This is typically measured by monitoring the pressure rise

using a pressure transducer located near the end wall of the shock tube, or by detecting the

emission from radical species such as OH* using a photomultiplier tube with an appropriate

optical filter.
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Workflow for the validation of a kinetic model.
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Simplified reaction pathway for n-hexadecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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